1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride
Description
1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride is an imidazole derivative featuring a carboxylic acid group at the 4-position and an isopropyl substituent at the 1-position of the heterocyclic ring, with a hydrochloride counterion enhancing its aqueous solubility. Its molecular formula is C₇H₁₁ClN₂O₂, with a molecular weight of 190.63 g/mol . The hydrochloride salt form improves stability and solubility, making it suitable for pharmaceutical synthesis and biochemical applications. The compound is typically stored under dry, cool conditions (2–8°C) to prevent degradation .
Properties
IUPAC Name |
1-propan-2-ylimidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5(2)9-3-6(7(10)11)8-4-9;/h3-5H,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNZNCNADOLOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439897-77-4 | |
| Record name | 1-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached, enhancing their chemical and biological properties.
Scientific Research Applications
1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with biological macromolecules is well-documented.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Imidazole-4-carboxylic Acid Derivatives
Substituent Effects on Physicochemical Properties
- Smaller substituents (e.g., ethyl, cyclopropyl) improve solubility and may favor metabolic stability compared to aromatic analogs .
Aromatic and Heteroaromatic Substituents (Chlorophenyl, Pyrimidinyl):
Functional Implications
Stability and Handling
Hydrochloride salts generally exhibit superior stability compared to free bases. For example, this compound requires storage at 2–8°C to prevent decomposition , whereas analogs like 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride are supplied in high-purity forms (≥99%) for regulated pharmaceutical applications .
Biological Activity
1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H11ClN2O2
- Molecular Weight : 190.63 g/mol
- Structure : The compound features an isopropyl group at the 1-position of the imidazole ring and a carboxylic acid group at the 4-position, which contributes to its unique biological properties.
Biological Activities
This compound exhibits a broad spectrum of biological activities, including:
- Antitumor Activity : Research has indicated that derivatives of this compound exhibit significant antitumor potential against various cancer cell lines, such as MCF-7 (breast cancer) and CaCo-2 (colon cancer). In comparative studies, these derivatives showed efficacy similar to that of Fluorouracil, a standard chemotherapeutic agent.
- Antibacterial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported IC50 values indicating effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Preliminary investigations suggest that the compound may also possess antifungal properties, making it a candidate for further exploration in treating fungal infections.
The biological effects of this compound are attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those relevant to tumor growth and bacterial proliferation .
- Cell Signaling Pathways : It is believed that the compound interacts with cell signaling pathways that regulate cell proliferation and apoptosis, contributing to its antitumor effects.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study Focus | Cell Line/Bacteria | IC50 Values (μM) | Reference |
|---|---|---|---|
| Antitumor Activity | MCF-7 (Breast Cancer) | Comparable to Fluorouracil | |
| Antibacterial Activity | S. aureus | 1.4 μM | |
| Antibacterial Activity | E. coli | 360 nM |
Pharmacokinetics
The pharmacokinetic profile of imidazole derivatives generally indicates high solubility in water, which enhances bioavailability. This property is crucial for therapeutic applications, as it allows for better absorption and distribution within biological systems.
Q & A
Q. What are the optimized synthetic routes for 1-isopropyl-1H-imidazole-4-carboxylic acid hydrochloride, and how can reaction conditions be controlled to maximize yield?
The synthesis of imidazole derivatives typically involves nucleophilic substitution or condensation reactions. For this compound, a plausible route includes:
- Step 1 : Reacting 1H-imidazole-4-carboxylic acid with isopropyl halide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the isopropyl group .
- Step 2 : Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in anhydrous ether.
Key optimization factors include: - Temperature control (40–60°C) to avoid side reactions like over-alkylation.
- Use of inert atmosphere (N₂/Ar) to prevent oxidation .
- Monitoring reaction progress via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- HPLC : Quantifies purity (>95% threshold for research-grade material) using reverse-phase C18 columns and UV detection (λ = 210–254 nm) .
- FTIR : Confirms functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm⁻¹, imidazole ring vibrations ~1500–1600 cm⁻¹) .
- NMR : ¹H/¹³C NMR verifies substitution patterns (e.g., isopropyl CH₃ doublet at ~1.4 ppm, imidazole proton singlet at ~7.5 ppm) .
- Elemental Analysis : Validates C, H, N, Cl content (±0.3% theoretical) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Discrepancies may arise from:
- Tautomerism : Imidazole derivatives often exhibit ring tautomerism, leading to variable NMR signals. Use variable-temperature NMR to identify equilibrium states .
- Impurities : Trace solvents or by-products (e.g., unreacted isopropyl halide) can split signals. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) .
- Hydration : Hydrochloride salts may hydrate, altering peak integration. Dry samples under vacuum (60°C, 24h) before analysis .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Acidic Conditions : The hydrochloride salt stabilizes via ionic interactions, resisting protonation of the imidazole ring. Hydrolysis is minimal below pH 3 .
- Basic Conditions : Deprotonation of the carboxylic acid group (pKa ~2–3) increases solubility but may degrade the imidazole ring above pH 8. Monitor decomposition via HPLC .
- Thermal Stability : DSC/TGA studies show decomposition onset at ~200°C, suggesting compatibility with room-temperature reactions .
Q. How does the compound’s reactivity compare to structurally similar imidazole derivatives in nucleophilic substitution reactions?
- Steric Effects : The isopropyl group at N-1 hinders nucleophilic attack at C-2/C-5 positions, reducing reactivity compared to 1-methyl analogs .
- Electronic Effects : Electron-withdrawing carboxylic acid at C-4 activates the ring for electrophilic substitution (e.g., nitration) but deactivates nucleophilic pathways .
- Comparative Studies : Use kinetic assays (e.g., reaction with benzyl bromide in DMSO) to quantify relative rates vs. 1-methyl or 1-benzyl derivatives .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation .
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) using response surface methodology .
- Purification Scaling : Replace column chromatography with fractional crystallization (e.g., using ethanol/water gradients) for cost-effective batch processing .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Outcome (Yield/Purity) | Reference |
|---|---|---|---|
| Alkylation Temperature | 50°C | 75–80% yield | |
| Reaction Time | 12h | >95% conversion | |
| Purification Method | Ethanol/Water Crystallization | 98% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
